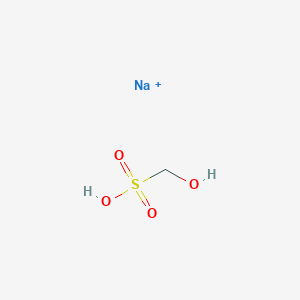
Carmoisine
説明
Carmoisine, also known as E122, is an azo dye obtained by chemical synthesis as a disodium salt . It is a red to maroon food coloring agent used in foods which are heat-treated after fermentation . It is highly soluble in water and is extensively utilized in the pharmaceutical, cosmetics, textile, and food industries .
Molecular Structure Analysis
Carmoisine has the molecular formula C20H12N2Na2O7S2 . Its IUPAC name is disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate . The molecular weight of Carmoisine is 502.4 g/mol .
科学的研究の応用
Food and Cosmetic Industries
Field
Application
Carmoisine is widely used as a coloring material in the food and cosmetic industries .
Methods
The dye is typically added to products in its powder form to achieve the desired color .
Results
Carmoisine has been found to have a wide range of applications due to its coloring properties .
Pharmaceutical Industry
Field
Application
Carmoisine is used in the pharmaceutical industry, often as a coloring agent .
Methods
Similar to its use in food and cosmetics, Carmoisine is added to pharmaceutical products in its powder form .
Results
The use of Carmoisine in pharmaceuticals has been widespread, although some studies suggest potential health risks with long-term exposure .
Textile Industry
Field
Application
Carmoisine is used as a dye in the textile industry .
Methods
The dye is applied to textiles during the manufacturing process to achieve the desired color .
Results
Carmoisine has been effectively used as a dye in textiles, contributing to the industry’s wide range of colorful products .
Thermal Analysis
Field
Application
Carmoisine’s physical and thermal properties have been studied using various spectroscopic techniques .
Methods
Techniques such as Fourier-transform infrared (FTIR), UV–Vis, Raman, laser fluorescence, and THz spectroscopy were used. The morphology and chemical composition of Carmoisine were studied by scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDXS) .
Results
The study found that Carmoisine possesses thermal stability up to 300 °C and exhibits the phenomenon of birefringence .
Biological Activity Study
Field
Application
The biophysical activity of Carmoisine when interacting with proteins has been studied .
Methods
The study involved observing the interaction of Carmoisine with proteins such as bovine serum albumin and collagen .
Results
The study found that Carmoisine has moderate biophysical activity when interacting with these proteins .
Safety Evaluation
Field
Application
The safety of Carmoisine as a food additive has been re-evaluated .
Methods
The evaluation was based on previous evaluations, additional literature, and data available following a public call for data .
Results
The panel concluded that the present database does not give reason to revise the Acceptable Daily Intake (ADI) of 4 mg/kg bw/day .
Electroanalytical Methodologies
Field
Application
Carmoisine is used in electroanalytical methodologies for its determination .
Methods
Various analytical approaches have been reported to determine Carmoisine, among which, electroanalytical methods present a wide dynamic range, high sensitivity, straightforward instrumentation, short analysis time, and low price .
Results
The developed electrochemical sensors were compared from different points of views including working electrode nature, employed modifiers, and the type of electrochemical reaction .
Biophysical Activity Study with Proteins
Field
Application
The biophysical activity of Carmoisine when interacting with proteins has been studied .
Methods
The study involved observing the interaction of Carmoisine with proteins such as bovine serum albumin and collagen .
Results
The study found that Carmoisine has moderate biophysical activity when interacting with these proteins .
Phytotoxicity Study
Field
Application
The phytotoxicity of Carmoisine has been studied .
Methods
The study involved observing the effect of Carmoisine on the growth of wheat with increasing the concentration of Carmoisine and feeding time .
Results
The study indicates an overall inhibition of the wheat growth with increasing the concentration of Carmoisine and feeding time .
Optical Properties Study
Field
Application
The optical properties of Carmoisine have been investigated .
Methods
The study involved correlating the optical properties (refractive index, electric susceptibility and optical anisotropy) with the acidity study and biological activity .
Results
The optical study of Carmoisine shows that its refractive indexes are decreasing when the temperature of the solution is increased .
Antioxidant Activity Study
Field
Application
The antioxidant activity of Carmoisine has been studied .
Methods
The study involved observing the antioxidant activity of Carmoisine with increasing its concentration .
Results
The study found that the antioxidant activity of Carmoisine is increasing with increasing its concentration .
Acidity Study
Field
Application
The acidity of Carmoisine has been studied .
Methods
The study involved observing the acidity of Carmoisine solution at different temperatures .
Results
The study found that as the temperature increases, the acidity of the sample increases .
Safety And Hazards
Carmoisine is safe in complete feed for cats and dogs at up to about 200 mg/kg dry matter . In the absence of any information, the substance should be considered as potentially harmful by skin, eye, or inhalation exposure . Some studies have linked Carmoisine to hyperactivity and behavioral problems in children .
将来の方向性
Given the extensive use of Carmoisine in various industries and its potential health implications, it is essential to develop a sensitive, precise, and simple methodology to determine Carmoisine . Electroanalytical methods present a wide dynamic range, high sensitivity, straightforward instrumentation, short analysis time, and low price . Therefore, future works should focus on achieving the most suitable sensor which has high sensitivity and also meets the essential requirements for commercialization and widely utilization .
特性
IUPAC Name |
disodium;4-hydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVBPNGJESBVRM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2Na2O7S2 | |
| Record name | AZORUBINE, CARMOISINE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13613-55-3 (Parent) | |
| Record name | C.I. Acid Red 14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021225 | |
| Record name | Azorubine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown crystals or dark maroon powder. (NTP, 1992), Red to maroon powder or granules, Reddish-brown solid; [HSDB] Powder; [MSDSonline] | |
| Record name | C.I. ACID RED 14 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19718 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AZORUBINE, CARMOISINE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | C.I. Acid Red 14 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4068 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
50 to 100 mg/mL at 66 °F (NTP, 1992), SOL IN WATER; SLIGHTLY SOL IN ETHANOL; INSOL IN VEGETABLE OILS | |
| Record name | C.I. ACID RED 14 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19718 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. ACID RED 14 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Carmoisine | |
Color/Form |
REDDISH-BROWN CRYSTALS | |
CAS RN |
3567-69-9 | |
| Record name | C.I. ACID RED 14 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19718 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Acid Red 14 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 4-hydroxy-3-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Azorubine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-hydroxy-3-[(4-sulphonatonaphthyl)azo]naphthalenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. ACID RED 14 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4137 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
greater than 572 °F (NTP, 1992) | |
| Record name | C.I. ACID RED 14 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19718 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(1-Ethyl-8-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B33370.png)


